molecular formula C5H5BrClN3 B12608057 3-Bromo-2-chloro-4-hydrazinylpyridine CAS No. 917969-30-3

3-Bromo-2-chloro-4-hydrazinylpyridine

Cat. No.: B12608057
CAS No.: 917969-30-3
M. Wt: 222.47 g/mol
InChI Key: SJOBXIJMBRCGJU-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-hydrazinylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and hydrazine functional groups attached to a pyridine ring

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-hydrazinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydrazine group to form different functional groups .

Scientific Research Applications

3-Bromo-2-chloro-4-hydrazinylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes and receptors. This compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-hydrazinylpyridine
  • 3-Chloro-4-hydrazinylpyridine
  • 2-Bromo-4-hydrazinylpyridine

Uniqueness

Compared to similar compounds, 3-Bromo-2-chloro-4-hydrazinylpyridine stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual halogenation provides unique opportunities for further functionalization and application in various fields .

Properties

CAS No.

917969-30-3

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

(3-bromo-2-chloropyridin-4-yl)hydrazine

InChI

InChI=1S/C5H5BrClN3/c6-4-3(10-8)1-2-9-5(4)7/h1-2H,8H2,(H,9,10)

InChI Key

SJOBXIJMBRCGJU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1NN)Br)Cl

Origin of Product

United States

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